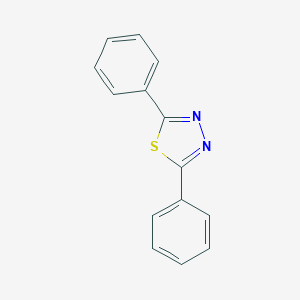
2,5-Diphenyl-1,3,4-thiadiazole
Overview
Description
2,5-Diphenyl-1,3,4-thiadiazole is an organic compound with the molecular formula C14H10N2S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of 2,5-Diphenyl-1,3,4-thiadiazole are enzymes in the central nervous system (CNS), particularly those involved in the regulation of mood and seizure activity . The compound has been associated with diverse biological activities, including CNS depressant activity .
Mode of Action
This compound interacts with its targets by binding to specific sites on the enzymes, leading to changes in their activity . The presence of electron-withdrawing groups at the C2 and C5 positions of the thiadiazole ring has been found to enhance pharmacological activity .
Biochemical Pathways
It is known that the compound can influence pathways related to cns activity, potentially affecting mood and seizure activity
Pharmacokinetics
The compound’s strong aromaticity and the presence of the =n-c-s- moiety are thought to contribute to its low toxicity and high in vivo stability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in enzyme activity, which can lead to alterations in mood and seizure activity . Some derivatives of the compound have shown promising results in antidepressant, anticonvulsant, and antianxiety activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl hydrazine with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2,5-Diphenyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
2,5-Diphenyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives:
2,5-Dimethyl-1,3,4-thiadiazole: Similar structure but with methyl groups instead of phenyl groups, leading to different physical and chemical properties.
2,5-Diphenyl-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
2,5-Diphenyl-1,3,4-triazole: Contains an additional nitrogen atom, which can alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen in the heterocyclic ring, along with the phenyl substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2,5-diphenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZWCRGTHNZTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163112 | |
| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-21-9 | |
| Record name | 2,5-Diphenyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,5-Diphenyl-1,3,4-thiadiazole?
A1: this compound has the molecular formula C14H10N2S and a molecular weight of 238.3 g/mol. Spectroscopically, it is characterized by:
- 1H NMR: Signals corresponding to aromatic protons. []
- 13C NMR: Distinct peaks for carbon atoms within the aromatic rings and the thiadiazole ring. [, , ]
- IR: Characteristic absorptions for C-H stretching vibrations (aromatic), C=N stretching in the thiadiazole ring, and C-S vibrations. [, , ]
- UV-Vis: Absorption maxima related to π-π* transitions within the aromatic and thiadiazole rings, typically in the UV region. [, ]
Q2: What are the material properties and potential applications of DPTD and its derivatives?
A2: DPTD derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as:
- Liquid Crystals: DPTD can be incorporated into polymers and molecules to induce liquid crystalline behavior, particularly smectic phases. [, , , , , , ]
- Organic Light-Emitting Diodes (OLEDs): DPTD acts as an electron-transporting material in OLEDs due to its electron-deficient nature and ability to form stable radical anions. [, ]
- Photoluminescent Materials: DPTD derivatives, particularly those with extended conjugation, exhibit photoluminescence, often in the blue region. [, , , ]
- Corrosion Inhibitors: Some DPTD derivatives show promising corrosion inhibition properties for metals like silver in ethanol solutions containing sulfur. []
Q3: How is computational chemistry employed in understanding DPTD and its derivatives?
A3: Computational studies provide insights into:
- Electronic Structure and Properties: Determining the HOMO-LUMO energy gap, which is crucial for understanding DPTD's conductivity and optoelectronic behavior. [, ]
- Structure-Activity Relationships (SAR): Analyzing how structural modifications, such as the introduction of ethynyl groups, influence planarity, energy levels, and ultimately, electrical conductivity. []
- Excited State Dynamics: Investigating the dynamics of excited states, particularly in donor-acceptor systems, to understand mechanisms like Thermally Activated Delayed Fluorescence (TADF) relevant for OLED applications. []
Q4: What is known about the stability of DPTD and formulation strategies?
A4: While specific stability data for DPTD may vary based on the derivative and conditions, generally:
- Thermal Stability: DPTD derivatives tend to exhibit relatively high thermal stability, as evidenced by their use in melt polymerization processes. [, ]
- Formulation: Incorporation into polymer matrices or formation of block copolymers with polymers like poly(methyl methacrylate) can influence stability and processability. [, ]
Q5: How do structural modifications on the DPTD scaffold impact its properties?
A5:
- Substituent Effects: Introducing electron-donating or -withdrawing groups at the phenyl rings can tune the electronic properties, absorption/emission wavelengths, and liquid crystalline behavior. [, , ]
- Chain Length and Branching: The length and branching of alkoxy chains attached to the DPTD core significantly influence the mesophase behavior of resulting liquid crystals. [, , ]
- Ethynyl Incorporation: Incorporating ethynyl groups enhances planarity and reduces steric hindrance, leading to a narrower HOMO-LUMO gap and potentially improved electrical conductivity. []
Q6: What synthetic approaches are employed for DPTD and its derivatives, and how are they analyzed?
A6: DPTD can be synthesized through various methods, including:
- Reaction of Aldehyde Hydrazones with Disulfur Dichloride: This method offers a relatively straightforward route to 2,5-diaryl-1,3,4-thiadiazoles. []
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions: This versatile method allows for the preparation of symmetrical and unsymmetrical DPTD derivatives with diverse substituents. []
- NMR (1H and 13C): Used to confirm the structure and purity of synthesized DPTD derivatives. [, , ]
- FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. []
- UV-Vis and Photoluminescence Spectroscopy: Characterize the optical properties, including absorption and emission wavelengths. [, ]
- Cyclic Voltammetry: Provides insights into the electrochemical properties, such as HOMO-LUMO energy levels and redox behavior. [, ]
- Differential Scanning Calorimetry (DSC): Essential for studying the thermal transitions and liquid crystalline behavior of DPTD-containing materials. [, , , ]
- Polarizing Microscopy: Used to visualize the characteristic textures of liquid crystalline phases formed by DPTD derivatives. [, , , , , , ]
- X-ray Diffraction: Provides information about the molecular arrangement and order within liquid crystalline phases. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


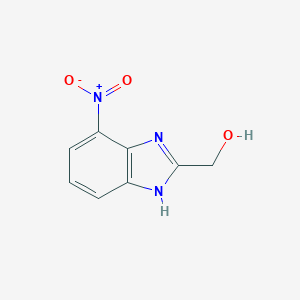
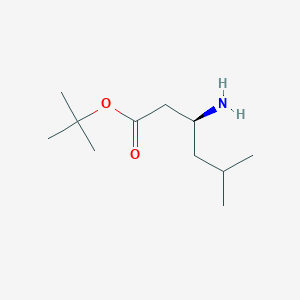
![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
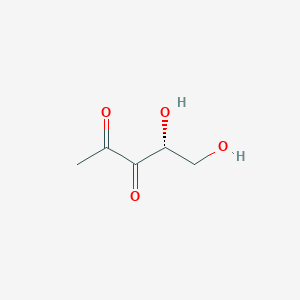
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
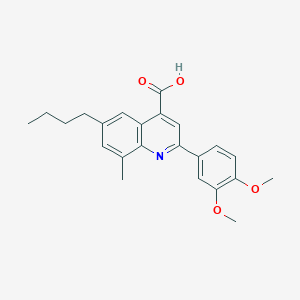


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)





